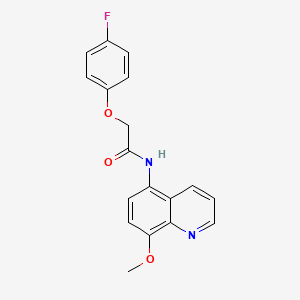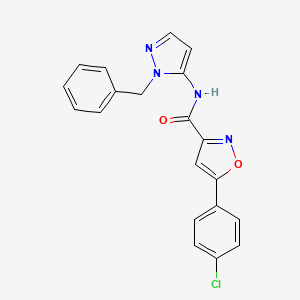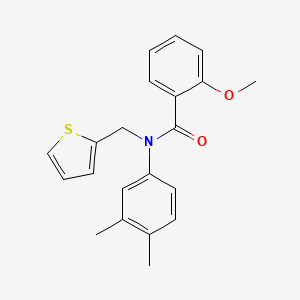![molecular formula C22H18N2O3S B11331164 6-(4-Methoxyphenyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}pyridine-3-carbonitrile](/img/structure/B11331164.png)
6-(4-Methoxyphenyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}pyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-メトキシフェニル)-2-{[2-(4-メトキシフェニル)-2-オキソエチル]スルファニル}ピリジン-3-カルボニトリルは、ピリジン誘導体のクラスに属する複雑な有機化合物です。
2. 製法
合成経路と反応条件
6-(4-メトキシフェニル)-2-{[2-(4-メトキシフェニル)-2-オキソエチル]スルファニル}ピリジン-3-カルボニトリルの合成には、通常、多段階の有機反応が関与します。一般的な合成経路には以下が含まれる場合があります。
ピリジン環の形成: 適切な前駆体を含む環化反応によって実現できます。
メトキシフェニル基の導入: この段階には、求電子置換反応が含まれる場合があります。
スルファニル結合の形成: これは、求核置換反応によって行うことができます。
カルボニトリル基の付加: この段階には、シアノ化反応が含まれる場合があります。
工業生産方法
工業的な環境では、この化合物の製造には、高収率と高純度を確保するために反応条件の最適化が必要です。これには以下が含まれる場合があります。
触媒: 反応速度を向上させるための特定の触媒の使用。
温度と圧力の制御: 最適な温度と圧力条件の維持。
精製技術: 最終生成物を精製するためのクロマトグラフィーと再結晶法の使用。
3. 化学反応の分析
反応の種類
酸化: この化合物は酸化反応を起こし、対応する酸化物を生成する場合があります。
還元: 還元反応は、この化合物を還元型に変換することができます。
置換: この化合物は、官能基が他の基に置き換わる置換反応に参加できます。
一般的な試薬と条件
酸化剤: 過マンガン酸カリウムや過酸化水素など。
還元剤: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなど。
置換試薬: ハロゲンや求核剤など。
生成される主な生成物
これらの反応から生成される主な生成物は、使用する特定の試薬と条件によって異なります。たとえば、酸化は酸化物を生成する可能性があり、還元はアルコールまたはアミンを生成する可能性があります。
4. 科学研究の応用
化学
触媒: この化合物は、さまざまな有機反応の触媒として使用される可能性があります。
合成: より複雑な分子の合成における中間体として役立つことができます。
生物学
生物活性: この化合物は、生物活性を示す可能性があり、薬物開発の潜在的な候補となります。
医学
医薬品: さまざまな病気の治療における潜在的な治療効果について調査される可能性があります。
産業
材料科学: この化合物は、特定の特性を持つ新素材の開発に使用される可能性があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methoxyphenyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}pyridine-3-carbonitrile typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyridine Ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the Methoxyphenyl Groups: This step may involve electrophilic aromatic substitution reactions.
Formation of the Sulfanyl Linkage: This can be done through nucleophilic substitution reactions.
Addition of the Carbonitrile Group: This step may involve cyanation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.
Purification Techniques: Use of chromatography and recrystallization methods to purify the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.
科学的研究の応用
Chemistry
Catalysis: The compound may be used as a catalyst in various organic reactions.
Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Biology
Biological Activity: The compound may exhibit biological activity, making it a potential candidate for drug development.
Medicine
Pharmaceuticals: It may be explored for its potential therapeutic effects in treating various diseases.
Industry
Materials Science: The compound may be used in the development of new materials with specific properties.
作用機序
6-(4-メトキシフェニル)-2-{[2-(4-メトキシフェニル)-2-オキソエチル]スルファニル}ピリジン-3-カルボニトリルの作用機序は、分子標的との特定の相互作用によって異なります。これには以下が含まれる場合があります。
受容体への結合: この化合物は、特定の受容体に結合し、生物学的反応を引き起こす可能性があります。
酵素阻害: 特定の酵素を阻害し、代謝経路に影響を与える可能性があります。
シグナル伝達: この化合物は、さまざまな細胞効果につながるシグナル伝達経路に影響を与える可能性があります。
6. 類似の化合物との比較
類似の化合物
- 6-(4-メトキシフェニル)-2-{[2-(4-メトキシフェニル)-2-オキソエチル]スルファニル}ピリジン-3-カルボキサミド
- 6-(4-メトキシフェニル)-2-{[2-(4-メトキシフェニル)-2-オキソエチル]スルファニル}ピリジン-3-カルボン酸エステル
独自性
6-(4-メトキシフェニル)-2-{[2-(4-メトキシフェニル)-2-オキソエチル]スルファニル}ピリジン-3-カルボニトリルの独自性は、その特定の官能基と構造的特徴にあり、類似の化合物と比較して異なる化学的および生物学的特性を付与する可能性があります。
類似化合物との比較
Similar Compounds
- 6-(4-Methoxyphenyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}pyridine-3-carboxamide
- 6-(4-Methoxyphenyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}pyridine-3-carboxylate
Uniqueness
The uniqueness of 6-(4-Methoxyphenyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}pyridine-3-carbonitrile lies in its specific functional groups and structural features, which may confer distinct chemical and biological properties compared to similar compounds.
特性
分子式 |
C22H18N2O3S |
|---|---|
分子量 |
390.5 g/mol |
IUPAC名 |
6-(4-methoxyphenyl)-2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanylpyridine-3-carbonitrile |
InChI |
InChI=1S/C22H18N2O3S/c1-26-18-8-3-15(4-9-18)20-12-7-17(13-23)22(24-20)28-14-21(25)16-5-10-19(27-2)11-6-16/h3-12H,14H2,1-2H3 |
InChIキー |
IMUVSZHDKUGRTN-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=NC(=C(C=C2)C#N)SCC(=O)C3=CC=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-chlorophenyl)-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11331082.png)
![(5Z)-1-butyl-5-[5-(3,4-dimethoxyphenyl)pyrazolidin-3-ylidene]-2-sulfanylpyrimidine-4,6(1H,5H)-dione](/img/structure/B11331084.png)
![ethyl 4-(4-methylphenyl)-2-{[(1-oxo-1H-isothiochromen-3-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11331088.png)
![2-{[5-(Propylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide](/img/structure/B11331100.png)
![2-methyl-N-(4-methylphenyl)-6-[4-(3-nitrobenzoyl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B11331101.png)
![Ethyl 1-({1-[(3-methylbenzyl)sulfonyl]piperidin-4-yl}carbonyl)piperidine-4-carboxylate](/img/structure/B11331103.png)
![1-[(2-fluorobenzyl)sulfonyl]-N,N-dimethylpiperidine-4-carboxamide](/img/structure/B11331116.png)
![N-benzyl-2-[2-ethyl-4-(4-fluorophenyl)-2-methyltetrahydro-2H-pyran-4-yl]ethanamine](/img/structure/B11331122.png)




![N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-3-methylbenzamide](/img/structure/B11331145.png)
![N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-fluorobenzamide](/img/structure/B11331152.png)
